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Compound of Interest

Compound Name: 2-Benzoyloxazole

Cat. No.: B069182

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases
did not yield specific, experimentally determined spectroscopic data (*H NMR, 13C NMR, IR,
and Mass Spectrometry) for 2-Benzoyloxazole (CAS No. 174150-58-4). The information
presented herein is based on predicted values and data from structurally analogous
compounds. This guide provides a framework for the characterization of 2-Benzoyloxazole
and outlines the expected spectral features.

Introduction

2-Benzoyloxazole is a heterocyclic compound featuring a benzoxazole core substituted with a
benzoyl group at the 2-position. The benzoxazole moiety is a prominent scaffold in medicinal
chemistry, exhibiting a wide range of biological activities. Spectroscopic analysis is
indispensable for the unambiguous structural confirmation and purity assessment of such
compounds, which is a critical step in any research and development endeavor. This technical
guide outlines the expected spectroscopic data for 2-Benzoyloxazole and provides
generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-
Benzoyloxazole. These predictions are derived from the analysis of structurally similar
compounds, including various substituted benzoxazoles and aromatic ketones.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b069182?utm_src=pdf-interest
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 2-Benzoyloxazole (in CDCls)

Chemical Shift (5,
ppm)

Multiplicity

Integration Assignment

~8.30-8.20 Multiplet

Protons ortho to the
2H carbonyl group on the

benzoyl ring

~7.80-7.70 Multiplet

Proton para to the
1H carbonyl group on the

benzoyl ring

~7.65-7.50 Multiplet

Protons meta to the
2H carbonyl group on the

benzoyl ring

~7.80-7.40 Multiplet

Protons of the
4H benzene ring of the

benzoxazole moiety

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Benzoyloxazole (in CDCIs)

Chemical Shift (6, ppm)

Assignment

~185-180 Carbonyl carbon (C=0)
~162 - 158 C2 of the oxazole ring

Quaternary carbon of the benzoxazole ring (C-
~ 152 - 148

0)

Quaternary carbon of the benzoxazole ring (C-
~142 - 138

N)
~135-120 Aromatic carbons
~120-110 Aromatic carbons of the benzoxazole ring
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Infrared (IR) Spectroscopy

Table 3: Predicted Key Infrared (IR) Absorption Bands for 2-Benzoyloxazole

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch
~ 1670 - 1650 Strong C=0 stretch (aryl ketone)
~ 1610 - 1580 Medium-Strong C=N stretch (oxazole ring)
~ 1600 - 1450 Medium-Strong Aromatic C=C stretch
Asymmetric C-O-C stretch
~1270-1230 Strong )
(oxazole ring)
~ 1100 - 1000 Medium C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Benzoyloxazole

m/z Predicted Fragment

223 [M]* (Molecular lon)

195 [M-COJ*

105 [CeHsCO]* (Benzoyl cation)
92 [CeH4O]*

77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of 2-Benzoyloxazole.
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Synthesis of 2-Benzoyloxazole

A plausible synthetic route to 2-Benzoyloxazole involves the condensation of 2-aminophenol
with benzoyl chloride or benzoic acid under cyclizing conditions.

Materials:

2-Aminophenol

Benzoyl chloride (or Benzoic acid)

A suitable solvent (e.qg., pyridine, polyphosphoric acid (PPA), or a high-boiling solvent like
xylene)

Base (if using benzoyl chloride, e.g., pyridine or triethylamine)

Procedure (General):

In a round-bottom flask, dissolve 2-aminophenol in the chosen solvent.
e If using benzoyl chloride, add the base to the solution.
e Slowly add benzoyl chloride (or benzoic acid) to the reaction mixture.

o Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
e Pour the mixture into ice-water to precipitate the crude product.
o Collect the solid by filtration, wash with water, and dry.

» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl
acetate) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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e Instrumentation: A 400 MHz or higher NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of purified 2-Benzoyloxazole in approximately 0.6
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) containing tetramethylsilane (TMS) as
an internal standard.

o Data Acquisition: Acquire *H and 3C NMR spectra according to standard instrument
protocols.

Infrared (IR) Spectroscopy:
¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a
thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl
or KBr), and allowing the solvent to evaporate.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.
Mass Spectrometry (MS):

 Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El or Electrospray lonization - ESI).

o Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a
direct insertion probe or after separation by Gas Chromatography (GC-MS).

o Data Acquisition: Obtain the mass spectrum according to the instrument's standard operating
procedures.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 2-
Benzoyloxazole.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/product/b069182?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Characterization

Mass Spectrometry

Synthesis A Data Analysis
2-Aminophenol + » | Cyclization/ » | Recrystallization/ [ > 1| Structure Elucidation
Benzoyl Chloride/Acid| = | Condensation| = | Chromatography IS DEiieseolny mm l\ & Purity Assessment

Y

NMR Spectroscopy
(1H & 13(:)

Click to download full resolution via product page

Synthesis and Characterization Workflow

 To cite this document: BenchChem. [Spectroscopic Data for the Characterization of 2-
Benzoyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069182#spectroscopic-data-for-2-benzoyloxazole-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

